8-Allyloxy-2'-deoxyguanosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O5/c1-2-3-22-13-15-9-10(16-12(14)17-11(9)21)18(13)8-4-6(20)7(5-19)23-8/h2,6-8,19-20H,1,3-5H2,(H3,14,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFXRZUPCNYELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC2=C(N1C3CC(C(O3)CO)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Regioselective Functionalization of 8 Allyloxy 2 Deoxyguanosine
Strategies for Regioselective Synthesis of 8-Allyloxy-2'-deoxyguanosine from 2'-Deoxyguanosine (B1662781)
The direct and regioselective synthesis of this compound from the parent nucleoside, 2'-deoxyguanosine, presents a synthetic challenge due to the multiple reactive sites on the guanine (B1146940) base and the deoxyribose sugar. A robust strategy involves a multi-step approach commencing with the introduction of a leaving group at the C8-position, followed by its substitution with an allyloxy moiety.
Allylation at the C8 Position of the Guanine Base
A common and effective strategy for the functionalization of the C8-position of 2'-deoxyguanosine is to first introduce a halogen, typically bromine, to create a reactive site. The synthesis of the key intermediate, 8-bromo-2'-deoxyguanosine (B1139848), is a well-established procedure. nih.gov This is often achieved by treating 2'-deoxyguanosine with a brominating agent, such as N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).
Once 8-bromo-2'-deoxyguanosine is obtained, the allyloxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting the 8-bromo derivative with allyl alcohol in the presence of a base. The base, such as sodium hydride (NaH), deprotonates the allyl alcohol to form the more nucleophilic allyloxide anion, which then displaces the bromide at the C8-position of the guanine ring. To prevent unwanted side reactions, the hydroxyl groups of the deoxyribose moiety are typically protected prior to this step.
| Step | Reaction | Key Reagents | Purpose |
| 1 | Bromination | 2'-deoxyguanosine, N-bromosuccinimide (NBS) | Introduction of a leaving group at the C8 position. |
| 2 | Allylation (SNAr) | 8-bromo-2'-deoxyguanosine, Allyl alcohol, Base (e.g., NaH) | Introduction of the allyloxy group at the C8 position. |
Role of Hydroxyl Group Silylation in Reaction Specificity
To ensure that the allylation reaction occurs specifically at the C8-position of the guanine base and not at the hydroxyl groups of the deoxyribose sugar, these hydroxyl groups must be temporarily protected. Silyl (B83357) ethers are commonly employed as protecting groups for hydroxyl functions in nucleoside chemistry due to their ease of introduction, stability under a range of reaction conditions, and facile removal. google.comresearchgate.net
The 3'- and 5'-hydroxyl groups of 8-bromo-2'-deoxyguanosine can be simultaneously protected by reacting the nucleoside with a silylating agent such as tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) in a solvent such as DMF. nih.gov This forms the corresponding 3',5'-bis(O-tert-butyldimethylsilyl)-8-bromo-2'-deoxyguanosine. This protection strategy ensures that the subsequent nucleophilic attack by the allyloxide anion is directed exclusively to the C8-position. Following the successful introduction of the allyloxy group, the silyl protecting groups can be efficiently removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).
Phosphoramidite (B1245037) Chemistry for Oligonucleotide Assembly Utilizing this compound Building Blocks
The incorporation of modified nucleosides like this compound into synthetic oligonucleotides is most commonly achieved using phosphoramidite chemistry on an automated solid-phase synthesizer. This requires the conversion of the modified nucleoside into a phosphoramidite building block.
Design and Synthesis of Protected this compound Phosphoramidites
The synthesis of the this compound phosphoramidite involves a series of protection and functionalization steps. A typical synthetic route is as follows:
Protection of the N2-amino group: The exocyclic amino group of the guanine base is protected to prevent side reactions during oligonucleotide synthesis. The isobutyryl group is a commonly used protecting group for this purpose. researchgate.netmdpi.com
Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of the deoxyribose is protected with an acid-labile dimethoxytrityl (DMT) group. This group is removed at the beginning of each coupling cycle in solid-phase synthesis to allow for chain elongation.
Phosphitylation of the 3'-hydroxyl group: The final step is the reaction of the 3'-hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA). This introduces the phosphoramidite moiety, which is reactive towards the 5'-hydroxyl of the growing oligonucleotide chain.
| Functional Group | Protecting Group | Purpose in Synthesis |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Enables controlled, stepwise addition of nucleotides during solid-phase synthesis. |
| N2-Amino | Isobutyryl (iBu) | Prevents branching and other side reactions at the exocyclic amine. researchgate.netmdpi.com |
| 3'-Hydroxyl | 2-Cyanoethyl N,N-diisopropylphosphoramidite | Forms the reactive phosphoramidite moiety for coupling. |
Evaluation of N2-Protecting Groups (e.g., N2-Isobutyryl) for Solid-Phase Synthesis
The choice of the N2-protecting group for the guanine base is critical for the efficiency of solid-phase oligonucleotide synthesis. The ideal protecting group should be stable throughout the synthesis cycles but readily removable during the final deprotection step. The N2-isobutyryl group is widely used for the protection of guanosine (B1672433) and its derivatives. researchgate.netmdpi.com It provides good stability during the acidic conditions of DMT group removal and the coupling and capping steps of the synthesis cycle. However, its removal requires treatment with concentrated ammonia (B1221849) for an extended period. For sensitive modified oligonucleotides, alternative "ultramild" protecting groups may be considered. The stability of the N2-isobutyryl group in the context of the 8-allyloxy modification would need to be evaluated to ensure it does not interfere with the stability of the C8-O bond or the allyloxy group itself under standard synthesis and deprotection conditions. Research on other 8-substituted guanosine analogs has shown that the choice of the N2-protecting group can influence the outcome of subsequent chemical transformations. researchgate.net
Optimization of Allyloxy Protecting Group Removal Post-Oligomerization (e.g., Palladium-Catalyzed Deprotection)
The allyloxy group at the C8-position serves as a protecting group that can be removed post-synthesis to unmask a hydroxyl group or to allow for further functionalization. The removal of the allyl group from an allyloxy ether is typically achieved through palladium-catalyzed deallylation. acs.orgresearchgate.netuva.nlnih.govresearchgate.net This method offers high efficiency and mild reaction conditions, which are compatible with the integrity of the oligonucleotide chain.
The deprotection is generally carried out using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of an allyl scavenger. The scavenger, which can be a nucleophile such as morpholine, dimedone, or tributyltin hydride, traps the allyl group that is transferred from the oligonucleotide to the palladium catalyst, thereby driving the reaction to completion. acs.orgresearchgate.net The optimization of the reaction conditions, including the choice of catalyst, scavenger, solvent, and temperature, is crucial to ensure quantitative removal of the allyloxy group without damaging the oligonucleotide.
| Catalyst | Scavenger | Typical Conditions |
| Tetrakis(triphenylphosphine)palladium(0) | Morpholine, Dimedone, Tributyltin Hydride | Anhydrous organic solvent (e.g., THF, DCM), Room temperature to mild heating |
Comparison of Synthetic Efficiency and Purity Across Different Methodologies
The synthesis of this compound is critical for its application in the study of DNA structures and potential therapeutic uses. The efficiency of production, alongside the purity of the final compound, are key factors in evaluating different synthetic pathways. Methodologies for synthesizing 8-alkoxy-purine nucleosides, such as this compound, often rely on the nucleophilic substitution of a suitable precursor, typically 8-bromo-2'-deoxyguanosine. nih.gov The comparison of these methods primarily revolves around reaction conditions, catalyst requirements, yield, and the ease of purification.
Two prominent methodologies for this type of synthesis are direct nucleophilic substitution under basic conditions and palladium-catalyzed cross-coupling reactions. Both methods typically start from a protected form of 8-bromo-2'-deoxyguanosine to ensure regioselectivity and prevent unwanted side reactions on the sugar moiety or other functional groups of the guanine base. nih.govnih.gov
Alternatively, palladium-catalyzed cross-coupling reactions offer a milder and often more efficient route. nih.gov In this approach, a palladium catalyst is used to facilitate the coupling of the protected 8-bromo-2'-deoxyguanosine with allyl alcohol. These reactions can often be carried out at lower temperatures and may be more tolerant of various functional groups, which can lead to cleaner reactions with fewer side products. The result is typically a higher yield of the desired product with greater purity. However, the cost of the palladium catalyst and the need to ensure its complete removal from the final product are important considerations for this methodology.
The table below provides a comparative overview of these two synthetic methodologies based on typical results for analogous 8-alkoxy-purine syntheses.
| Methodology | Starting Material | Key Reagents | Typical Yield (%) | Purity Profile | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Direct Nucleophilic Substitution | Protected 8-bromo-2'-deoxyguanosine | Allyl alcohol, Strong base (e.g., NaH) | Moderate | Good; may require extensive purification to remove byproducts. | Simpler reagents, no metal catalyst contamination. | Harsh reaction conditions, potential for side reactions and lower yields. |
| Palladium-Catalyzed Cross-Coupling | Protected 8-bromo-2'-deoxyguanosine | Allyl alcohol, Palladium catalyst (e.g., Pd(OAc)2), Ligand, Base | High | High; cleaner reaction profile often leads to easier purification. | Milder conditions, higher efficiency and yield. nih.gov | Cost of catalyst, potential for trace metal contamination in the product. |
Incorporation and Integration of 8 Allyloxy 2 Deoxyguanosine into Defined Nucleic Acid Sequences
Solid-Phase Synthesis Protocols for Oligonucleotides Containing 8-Allyloxy-2'-deoxyguanosine
The standard method for incorporating this compound into a specific DNA sequence is the phosphoramidite (B1245037) approach on a solid support. tandfonline.comnih.gov This process begins with the synthesis of the key building block: the protected this compound phosphoramidite. The synthesis of this monomer involves several steps:
Protection of Functional Groups : To prevent unwanted side reactions during oligonucleotide synthesis, the functional groups of the nucleoside must be protected. The exocyclic N2-amino group of guanine (B1146940) is typically protected with a group like isobutyryl (ibu) or dimethylformamidine (dmf). researchgate.netwikipedia.org The 5'-hydroxyl group is protected with an acid-labile 4,4'-dimethoxytrityl (DMT) group, which is removed at the start of each coupling cycle. researchgate.net
Phosphitylation : The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to create the reactive phosphoramidite moiety. tandfonline.comtandfonline.com The resulting monomer, for instance, 5'-O-DMT-N2-isobutyryl-8-Allyloxy-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, is then purified and made ready for use in an automated DNA synthesizer.
Once the phosphoramidite is prepared, it is incorporated into a growing oligonucleotide chain through a four-step cycle:
Deblocking (Detritylation) : The DMT group of the 5'-terminal nucleoside on the solid support is removed with a mild acid, typically dichloroacetic or trichloroacetic acid, exposing the 5'-hydroxyl for the next reaction. umich.edu
Coupling : The this compound phosphoramidite is activated by a reagent like tetrazole or a more potent activator and is then coupled to the free 5'-hydroxyl group of the support-bound chain. ffame.org Due to the steric bulk of the 8-allyloxy group, this step may require an extended coupling time (e.g., 3-5 minutes) compared to standard nucleosides to ensure high efficiency. tandfonline.comtandfonline.com
Capping : Any unreacted 5'-hydroxyl groups are acetylated with an agent like acetic anhydride (B1165640) to prevent them from participating in subsequent cycles, which would result in deletion sequences.
Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an iodine-water solution.
This cycle is repeated until the desired sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed using a strong base, typically concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). glenresearch.com The final product is then purified, commonly by HPLC.
Stereochemical Considerations During Incorporation into DNA Strands
The introduction of a substituent at the C8 position of a purine (B94841) has significant stereochemical consequences, primarily affecting the conformation around the N-glycosidic bond that connects the base to the deoxyribose sugar. In standard B-form DNA, purines exclusively adopt the anti conformation. However, a bulky substituent at the C8 position creates steric hindrance with the sugar-phosphate backbone, forcing the nucleoside to rotate into the energetically favored syn conformation. researchgate.netcsic.es
This principle has been extensively documented for various 8-substituted guanosines, such as 8-bromo-2'-deoxyguanosine (B1139848) and 8-oxo-7,8-dihydro-2'-deoxyguanosine. nih.govnih.gov By analogy, the 8-allyloxy group is expected to lock the modified guanosine (B1672433) residue into a syn conformation within the DNA strand.
Influence of the 8-Allyloxy Substituent on Oligonucleotide Assembly Fidelity and Yield
Even a small decrease in coupling efficiency can lead to a dramatic reduction in the final yield of the desired full-length oligonucleotide, especially for longer sequences. trilinkbiotech.com Modified phosphoramidites, particularly those with significant steric bulk close to the 3'-phosphorus center, often exhibit slightly lower coupling efficiencies than their unmodified counterparts. tandfonline.com The this compound phosphoramidite falls into this category. To mitigate this, synthesis protocols are often adjusted by using longer coupling times or more reactive activators to drive the reaction to completion and maintain high fidelity. tandfonline.comffame.org
| Oligonucleotide Length (n-mer) | Coupling Efficiency (η) = 99.5% | Coupling Efficiency (η) = 99.0% | Coupling Efficiency (η) = 98.0% |
|---|---|---|---|
| 20-mer | 90.9% | 82.6% | 67.9% |
| 30-mer | 86.5% | 74.5% | 55.2% |
| 50-mer | 78.2% | 61.0% | 36.4% |
| 70-mer | 70.8% | 49.9% | 24.3% |
Data in the table is calculated based on the formula: Yield = (η)^(length-1).
Depurination, the acid-catalyzed cleavage of the glycosidic bond, is another factor that can reduce fidelity and yield. Guanine residues with electron-donating C8-substituents can be more susceptible to acid-catalyzed depurination during the repeated detritylation steps of the synthesis cycle. mdpi.comoup.com Minimizing the duration of acid exposure at each cycle is therefore crucial when synthesizing oligonucleotides containing 8-allyloxy-dG. umich.edu
Stability of the 8-Allyloxy Modification within Synthesized Oligonucleotides
The stability of a modified nucleoside is a dual concern, encompassing both its resilience during the chemical rigors of synthesis and the properties of the final oligonucleotide in a biological context.
Chemical Stability During Synthesis: The allyl group is generally stable under the standard conditions of phosphoramidite chemistry. organic-chemistry.org It is resistant to the mild acidic treatment used for DMT removal and the oxidative conditions of the iodine step. The final deprotection step, typically involving concentrated ammonium hydroxide at elevated temperatures, is also compatible with the 8-allyloxy moiety. glenresearch.comcsic.es However, allyl and allyloxycarbonyl groups are often used as protecting groups themselves, which are specifically removed using palladium catalysts (e.g., Pd(PPh₃)₄). researchgate.netacs.org Therefore, if such deprotection strategies are used for other parts of a complex oligonucleotide, the stability of the 8-allyloxy group could be compromised.
Stability of the Final Oligonucleotide: Once incorporated, the 8-allyloxy modification can enhance the stability of the oligonucleotide against enzymatic degradation. The bulky C8-substituent can sterically hinder the approach of nucleases, particularly 3'-exonucleases, thereby increasing the half-life of the oligonucleotide in serum or cell extracts. oup.comneb.cn This enhanced nuclease resistance is a valuable property for in vivo applications.
| Condition | Stability of 8-Allyloxy Group | Comment |
|---|---|---|
| Acidic Deprotection (e.g., 3% TCA) | Stable | The allyloxy ether linkage is resistant to the mild acid used for DMT group removal. However, the N-glycosidic bond may have increased lability. umich.eduoup.com |
| Oxidation (Iodine/Water) | Stable | The allyloxy group does not react under standard oxidation conditions. |
| Basic Cleavage/Deprotection (NH₄OH) | Stable | The modification is stable during standard ammonia-based deprotection. csic.es |
| Palladium(0) Catalysis | Labile | Conditions used to remove allyl-based protecting groups will likely cleave the 8-allyloxy group. organic-chemistry.orgresearchgate.net |
| Nuclease Digestion | Increased Resistance | Bulky C8-substituents are known to sterically hinder nuclease activity, enhancing oligonucleotide lifetime. oup.comneb.cn |
The thermodynamic stability of the DNA duplex containing 8-allyloxy-dG is also affected. The forced syn conformation disrupts standard Watson-Crick base pairing geometry, which typically leads to a decrease in the duplex melting temperature (Tm) compared to an unmodified G-C pair. nih.govnih.gov The extent of this destabilization depends on the sequence context and the identity of the opposing base.
Structural and Conformational Dynamics of 8 Allyloxy 2 Deoxyguanosine Within Nucleic Acids
Spectroscopic Probes for Structural Elucidation of 8-Allyloxy-2'-deoxyguanosine in DNA/RNA
Spectroscopic techniques are paramount in determining the three-dimensional structure of nucleic acids containing modified bases like this compound. These methods provide detailed, atom-level insights into the conformational preferences and dynamics of the modified nucleoside and its impact on the surrounding nucleic acid environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of modified oligonucleotides in solution. auremn.org.br By analyzing various NMR parameters, researchers can deduce the structure and dynamics of molecules. For nucleic acids containing 8-substituted guanosine (B1672433) analogs, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (a structurally related compound), 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy) are employed. nih.gov
NOESY experiments are particularly crucial for determining the conformation around the glycosidic bond. The intensity of the NOE cross-peak between the H8 proton of the purine (B94841) base and the H1' proton of the deoxyribose sugar is indicative of their spatial proximity. A strong H8-H1' NOE signal suggests a syn conformation, where the base is positioned over the sugar ring, while a weak or absent signal indicates the more common anti conformation. elsevierpure.com For 8-substituted purines like this compound, the bulky substituent at the C8 position sterically favors the syn conformation. elsevierpure.comnih.gov NMR studies on the related 8-hydroxy-2'-deoxyguanosine confirm that the modified base, when paired with cytosine, exists in a 6,8-diketo tautomeric form and maintains Watson-Crick type hydrogen bonding within a B-form DNA structure. nih.gov
The proton NMR spectra of oligonucleotides can be exceedingly complex due to signal overlap. unl.pt Deuteration, the selective replacement of protons (¹H) with deuterium (B1214612) (²H), is a valuable technique for simplifying these spectra. nih.govmagritek.com Since deuterium is not detected in ¹H NMR experiments, its incorporation at specific positions in the nucleoside effectively removes those signals from the spectrum, reducing crowding and allowing for unambiguous assignment of the remaining proton resonances. unl.ptmdpi.com
Stereoselective deuteration of one of the diastereotopic 5'-protons in a 2'-deoxynucleotide, for example, can help in the precise assignment of these protons. nih.gov This increased number of experimental restraints enhances the accuracy of the final structure determined from the NMR data. nih.gov For a complex modification like this compound, deuterating the allyloxy group or specific positions on the deoxyribose sugar would simplify the spectral analysis, facilitating a more detailed investigation of its conformational effects on the DNA or RNA duplex.
Analysis of Glycosidic Torsion Angles (e.g., Syn vs. Anti Conformations) in Modified Duplexes
The glycosidic torsion angle (χ) describes the rotation around the N-C1' bond connecting the nucleobase to the sugar moiety. This angle determines whether the base is in the syn or anti conformation. In standard B-DNA, all purine bases adopt the anti conformation. However, the introduction of a bulky substituent at the C8 position, such as an allyloxy group, creates steric hindrance with the sugar-phosphate backbone, forcing the base to rotate into the syn conformation. elsevierpure.comnih.gov
Studies on the closely related 8-oxo-2'-deoxyguanosine (8-oxodG) have consistently shown that in all its base pairings, the glycosidic bond of the modified nucleoside is in the syn conformation, while its pairing partner remains in the anti conformation. elsevierpure.comnih.gov This fundamental shift from anti to syn is the primary driver of the altered base-pairing and structural properties of 8-substituted guanosines.
Table 1: Glycosidic Conformation of 8-Substituted Guanosine Analogs
| Modified Nucleoside | Predominant Conformation | Method of Determination |
|---|---|---|
| 8-oxo-2'-deoxyguanosine | syn | NMR Spectroscopy elsevierpure.comnih.gov |
Investigation of Base-Pairing Interactions and Hydrogen Bonding Networks
The adoption of the syn conformation by this compound fundamentally alters its hydrogen bonding face, allowing it to form non-standard base pairs. Research on 8-oxodG demonstrates that it can form stable base pairs with all four canonical DNA bases. elsevierpure.comnih.gov
When paired with 2'-deoxycytidine (B1670253) (dC), 8-oxodG can still form a Watson-Crick base pair, which is recognized by repair enzymes. nih.gov However, its syn conformation also allows it to readily form a Hoogsteen base pair with 2'-deoxyadenosine (B1664071) (dA). elsevierpure.comnih.gov This 8-oxodG(syn):dA(anti) mispair is structurally similar to a normal T:A base pair and is not easily recognized by repair machinery, leading to G-to-T transversion mutations. nih.gov
NMR studies on silyl-derivatized 8-oxodG in chloroform (B151607) determined the relative stabilities of these base pairs by measuring their association constants. The findings indicate that the Watson-Crick pair with dC is the most stable, comparable to a standard G:C pair. elsevierpure.comnih.gov
Table 2: Relative Stability of Base Pairs involving 8-oxo-2'-deoxyguanosine (8-oxodG)
| Base Pair | Geometry | Relative Stability |
|---|---|---|
| 8-oxodG(syn) • dC | Watson-Crick | ~ dG • dC (High) |
| 8-oxodG(syn) • dG | Hoogsteen | > 8-oxodG • dA (Moderate) |
| 8-oxodG(syn) • dA | Hoogsteen | > 8-oxodG • dThd (Moderate) |
| 8-oxodG(syn) • dThd | Hoogsteen | ~ dThd • dA (Low) |
Data derived from association constants measured by NMR for 8-oxodG. elsevierpure.comnih.gov
Given the structural similarities, this compound is expected to exhibit analogous base-pairing behavior, preferring to pair with dA via a Hoogsteen-like interaction due to its enforced syn conformation.
Impact on Local and Global Nucleic Acid Helical Parameters (e.g., Helical Twist, Base Stacking)
The presence of an 8-substituted guanosine in the syn conformation induces significant local and potentially global perturbations in the DNA helix. While the 8-oxodG:dC pair can be accommodated with only modest distortion, the mutagenic 8-oxodG:dA mispair does not cause significant helical distortion, allowing it to evade repair. nih.gov
Computational Approaches and Molecular Dynamics Simulations for Conformational Prediction
Computational methods, particularly molecular dynamics (MD) simulations, provide powerful insights into the structural and dynamic consequences of incorporating modified nucleosides like this compound into DNA. nih.govresearchgate.net These simulations model the behavior of the DNA duplex in a solvated, ionic environment over time, allowing for the observation of conformational transitions and stable structural states.
MD simulations performed on DNA duplexes containing the related 8-oxoguanine (8-oxoG) have been used to study its effect on DNA structure, hydration, and ion binding patterns. researchgate.netnih.govresearchgate.net These studies have shown that the 8-oxoG lesion noticeably modifies its immediate environment. nih.govresearchgate.net Key findings from such simulations include:
Structural Stability: The modified duplex can remain structurally stable, sometimes due to the formation of new hydrogen bonds around the lesion. researchgate.net
Backbone Torsion Angles: Significant differences in sugar-phosphate backbone torsion angles are observed compared to unmodified DNA. nih.govresearchgate.net
Helical Parameters: The presence of the lesion can lead to unique local conformations, such as a low helical twist at the lesion site. researchgate.net
These computational approaches allow researchers to predict the likely conformations of an this compound-containing duplex, guiding further experimental validation and providing a dynamic picture of how this modification perturbs DNA structure. mdpi.com
Biochemical and Enzymatic Recognition of 8 Allyloxy 2 Deoxyguanosine Modified Nucleic Acids
DNA Polymerase Interaction and Replication Fidelity
Detailed research findings on the interaction between DNA polymerases and DNA containing 8-Allyloxy-2'-deoxyguanosine are not available in the reviewed scientific literature. Studies on other C8-modified nucleosides, such as 8-oxo-dG, show that modifications at this position can significantly impact polymerase activity, but these findings cannot be directly extrapolated to the allyloxy modification. nih.gov
Substrate Recognition and Incorporation Efficiency Opposite this compound
No data is available regarding the efficiency and fidelity of nucleotide incorporation by DNA polymerases opposite an this compound residue in a template strand.
Influence of C8 Steric and Electronic Effects on Nucleotide Insertion and Extension
While the steric and electronic properties of a C8 modification are known to influence nucleotide insertion and extension, specific studies quantifying these effects for the 8-allyloxy group have not been found. researchgate.net The allyloxy group presents a different size, flexibility, and electronic profile compared to the well-studied 8-oxo group, meaning its impact on the DNA polymerase active site would be unique.
Impact on Bypass Polymerase Activity (e.g., hPolκ)
There is no available research on the bypass of this compound by specialized translesion synthesis (TLS) polymerases such as human polymerase kappa (hPol κ). HPol κ is known to be involved in the bypass of various DNA lesions, including other C8-guanine adducts, but its activity on an 8-allyloxy substrate has not been reported. nih.govnih.govuniprot.org
Interaction with DNA Repair Pathways
The recognition and processing of this compound by cellular DNA repair mechanisms, including Base Excision Repair (BER) and Nucleotide Excision Repair (NER), have not been documented in the available scientific literature.
Substrate for Base Excision Repair (BER) Enzymes (e.g., OGG1)
No studies were found that investigate whether this compound is a substrate for the DNA glycosylase OGG1 or other components of the BER pathway. OGG1 is the primary enzyme for excising the oxidative lesion 8-oxo-dG, and its substrate specificity is well-characterized, but this does not extend to the 8-allyloxy adduct. nih.govnih.govnih.gov
Recognition by Nucleotide Excision Repair (NER) Mechanisms
There is no available data on the recognition or repair of this compound by the NER pathway. NER typically recognizes bulky, helix-distorting lesions, and while a C8-allyloxy group may cause some distortion, whether it is sufficient to trigger the NER machinery has not been experimentally determined. nih.govwikipedia.orgfiu.edu
Mechanistic Insights into Mutagenic Potential and Dna Damage Mimicry of 8 Allyloxy 2 Deoxyguanosine
Potential for Inducing Transversion Mutations (e.g., G->T) via Mispairing Events
The primary mutagenic threat posed by C8-substituted guanosine (B1672433) analogs, including 8-Allyloxy-2'-deoxyguanosine, is their propensity to induce G-to-T transversion mutations. nih.govnih.gov This type of mutation arises from the ability of the modified guanine (B1146940) base to mispair with adenine (B156593) during DNA replication. The underlying mechanism is rooted in a conformational change of the nucleoside. Unmodified guanosine overwhelmingly prefers the anti conformation around the N-glycosidic bond, which is required for standard Watson-Crick base pairing with cytosine. However, the introduction of a bulky substituent at the C8 position, such as an allyloxy group, creates steric hindrance that favors a rotation to the syn conformation. researchgate.netnih.gov
When this compound is in the template strand and adopts this syn conformation, its Hoogsteen edge is presented for base pairing within the DNA polymerase active site. researchgate.netwikipedia.org This configuration allows it to form a stable, albeit incorrect, base pair with an incoming deoxyadenosine (B7792050) triphosphate (dATP). nih.gov If this mispair is not corrected by cellular proofreading or mismatch repair machinery, a subsequent round of replication will lead to the incorporation of a thymine (B56734) opposite the inserted adenine, completing the G-to-T transversion. nih.gov Studies on the related oxidative lesion, 8-oxo-2'-deoxyguanosine (8-oxo-dG), have extensively documented this pathway, showing that G:C→T:A transversions are a hallmark mutation. nih.govnih.gov The structural similarities suggest a parallel mutagenic potential for this compound.
Role of the 8-Allyloxy Group in Mimicking Oxidative DNA Damage (e.g., 8-oxo-2'-deoxyguanosine)
The 8-allyloxy group acts as a structural and electronic mimic of the 8-oxo group found in 8-oxo-2'-deoxyguanosine, one of the most common lesions resulting from oxidative DNA damage. nih.govnih.gov The mutagenicity of 8-oxo-dG is primarily attributed to its ability to exist in a tautomeric form that readily adopts the syn conformation, facilitating the mispairing with adenine described above. nih.govresearchgate.netnih.gov
The allyloxy group at the C8 position similarly forces the guanine base into the syn conformation due to steric clashes that would occur in the anti form. plos.org This conformational lock is the key to its mimicry of 8-oxo-dG's mutagenic action. Both the 8-oxo and 8-allyloxy groups occupy the same physical space in the major groove of the DNA helix when the base is in the syn orientation, presenting a similar hydrogen bonding face (the Hoogsteen face) to the DNA polymerase. researchgate.netwikipedia.org This mimicry allows the polymerase to mis-insert dATP opposite this compound, much as it does for 8-oxo-dG, thereby replicating the mutagenic consequences of oxidative damage. nih.govnih.gov
Stereoelectronic Factors Governing Mutagenic Efficiency of C8-Modified Guanosine Analogs
The mutagenic efficiency of C8-modified guanosine analogs is governed by a combination of stereoelectronic factors related to the C8 substituent. These factors influence the equilibrium between the anti and syn conformations and the stability of the subsequent mispair within the polymerase active site.
Steric Bulk: The size of the substituent at the C8 position is a primary determinant of the conformational preference. Bulky groups, such as allyloxy, phenyl, or even a bromine atom, sterically hinder the anti conformation, shifting the equilibrium strongly towards the promutagenic syn form. researchgate.netoup.com Studies on various 8-substituted analogs confirm that larger groups generally lead to a higher population of the syn conformer. plos.org
Electronic Effects: The electronic properties of the substituent can influence hydrogen bonding patterns and the stability of the glycosidic bond. While the allyloxy group is an electron-donating group, its primary influence on mutagenicity is steric. plos.org In contrast, for lesions like 8-oxo-dG, the electronic character of the 8-oxo group is integral to its specific tautomerism and hydrogen bonding pattern with adenine. nih.gov
Conformational Flexibility: The rotational freedom of the substituent can also play a role. The flexible allyloxy group can orient itself to minimize steric clashes within the confined space of the DNA polymerase active site, potentially stabilizing the templating of an incoming nucleotide. This contrasts with more rigid, planar aromatic groups, which may impose different constraints. oup.com
These factors collectively determine how effectively a C8-modified guanosine analog can be accepted by a DNA polymerase and direct the misincorporation of a nucleotide.
| Analog | C8-Substituent | Predominant Conformation | Preferential Mispairing Partner | Resulting Mutation |
| 8-oxo-2'-deoxyguanosine | -OH (keto form) | syn | Adenine | G→T |
| 8-bromo-2'-deoxyguanosine (B1139848) | -Br | syn | Guanine | G→C |
| 8-methoxy-2'-deoxyguanosine | -OCH₃ | syn | Adenine | G→T (inferred) |
| This compound | -OCH₂CH=CH₂ | syn | Adenine | G→T (inferred) |
This table summarizes the properties of various C8-substituted guanosine analogs based on published structural and mutagenicity studies. researchgate.netplos.orgnih.gov The properties for 8-methoxy- and this compound are inferred from the established principles for C8-alkoxy and other bulky substituents.
Elucidation of Mispairing Mechanisms and Preferential Partner Nucleotides
The mechanism of mispairing for this compound, like other C8-substituted analogs in the syn conformation, involves the formation of a Hoogsteen base pair with a partner purine (B94841). researchgate.netwikipedia.org While unmodified guanine uses its Watson-Crick face to form three hydrogen bonds with cytosine, the syn conformer of the modified guanosine uses its N7 and O6 atoms to form two hydrogen bonds with the N1 and N6-amino group of adenine, respectively. researchgate.netnih.gov
This specific hydrogen-bonding pattern makes adenine the preferential mispairing partner for many syn-oriented C8-guanine analogs, including 8-oxo-dG and, by extension, 8-allyloxy-dG. researchgate.netnih.gov Kinetic studies of nucleotide incorporation opposite 8-oxo-dG by various DNA polymerases have shown that dATP is frequently incorporated, although often less efficiently than the correct dCTP. nih.govnih.gov The relative stability of the 8-oxo-dG(syn):dA(anti) base pair allows it to be accommodated within the active site of many polymerases, leading to the G→T transversion. nih.govnih.gov Some studies have also shown that C8-modified guanosines can mispair with guanine, leading to G→C transversions, as is the case for 8-bromo-guanine. researchgate.net However, for 8-oxo-dG and its alkoxy mimics, adenine remains the most significant mispairing partner from a mutagenic standpoint.
Advanced Analytical Methodologies for Detection and Quantification of 8 Allyloxy 2 Deoxyguanosine
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) Techniques
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a cornerstone for the analysis of modified nucleosides. This hybrid technique offers both the powerful separation capabilities of HPLC and the sensitive, specific detection provided by MS. While extensive research has been conducted on the analogous compound 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), the principles are directly transferable to the analysis of 8-Allyloxy-2'-deoxyguanosine. nih.govopenaccesspub.org HPLC systems, typically using reversed-phase columns, can effectively separate the target analyte from a complex matrix of unmodified nucleosides and other cellular components prior to its introduction into the mass spectrometer. nih.gov
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI MS/MS) is a highly sensitive and selective method for the quantification of modified nucleosides. nih.gov The electrospray ionization (ESI) source gently ionizes the analyte molecules as they elute from the LC column, typically forming protonated molecular ions [M+H]⁺ in positive ion mode. These precursor ions are then selected in the first quadrupole of a tandem mass spectrometer and fragmented, with the resulting product ions analyzed in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity by monitoring a unique precursor-to-product ion transition. nasa.govlongdom.org
For this compound (Molecular Weight: 323.3 g/mol ), the expected protonated molecule would be at a mass-to-charge ratio (m/z) of 324. The most common fragmentation pathway for nucleosides involves the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar (neutral loss of 116 Da). scienceready.com.aulibretexts.org This would produce a characteristic product ion corresponding to the protonated 8-allyloxyguanine base at m/z 208.
Table 1: Comparison of Expected and Known MS/MS Transitions
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion [BH₂]⁺ (m/z) | Monitored Transition |
|---|---|---|---|
| This compound | 324 | 208 | 324 → 208 |
This method's high selectivity minimizes interference from the sample matrix, making it suitable for analyzing complex biological samples. nih.gov The sensitivity of modern LC-MS/MS systems allows for detection at very low concentrations, often in the nanomolar to picomolar range. nasa.govfabad.org.tr
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of modified nucleosides, though it requires a chemical derivatization step to increase the volatility and thermal stability of the analytes. nih.govresearchgate.net For nucleosides like this compound, this typically involves trimethylsilylation to convert polar -OH and -NH groups into nonpolar trimethylsilyl (B98337) (TMS) ethers and amines. nih.govnih.gov
After derivatization, the sample is introduced into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron impact), fragmented, and detected. researchgate.net GC-MS can offer high chromatographic resolution and, when operated in selected ion monitoring (SIM) mode, provides excellent sensitivity for quantifying target compounds. nih.gov While this method has been successfully applied to the analysis of the related compound 8-OHdG, its application to this compound would require the development of a specific derivatization and analysis protocol. nih.govnih.gov
Isotope-Dilution Mass Spectrometry (IDMS) is considered the gold standard for accurate and precise quantification. nih.govnih.gov This method involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., containing ¹³C, ¹⁵N, or ¹⁸O) to the sample as an internal standard before sample preparation and analysis. researchgate.netnih.gov
The labeled internal standard is chemically identical to the target analyte and thus behaves identically during extraction, derivatization, and chromatographic separation, effectively correcting for any sample loss or matrix effects. jsu-mse.com In the mass spectrometer, the labeled and unlabeled compounds are distinguished by their difference in mass. Quantification is achieved by measuring the ratio of the signal from the native analyte to that of the isotopic standard. nih.govresearchgate.net The use of LC-IDMS/MS provides the highest level of accuracy and is crucial for validating other analytical methods and for studies requiring precise concentration measurements. nih.govnih.gov For this compound, this would necessitate the chemical synthesis of its stable isotope-labeled analog. nih.gov
Table 2: Summary of Mass Spectrometry-Based Analytical Methods
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| LC-ESI MS/MS | Chromatographic separation followed by soft ionization and tandem mass analysis. nasa.govfabad.org.tr | High sensitivity and specificity; suitable for complex matrices; no derivatization required. nih.gov | Ion suppression/enhancement effects from matrix; relatively high instrument cost. researchgate.net |
| GC-MS | Chromatographic separation of volatile derivatives followed by electron impact ionization and mass analysis. nih.gov | High chromatographic efficiency; robust and widely available. | Requires chemical derivatization; potential for analyte degradation at high temperatures. nih.gov |
| IDMS | Use of a stable isotope-labeled internal standard for quantification by measuring analyte/standard signal ratio. nih.govjsu-mse.com | Highest accuracy and precision; corrects for matrix effects and sample loss. nih.gov | Requires synthesis of a specific labeled internal standard, which can be expensive and complex. nih.gov |
Spectroscopic Detection Methods
While mass spectrometry-based methods are dominant, other spectroscopic techniques offer alternative or complementary approaches for the detection and characterization of modified nucleosides.
Resonance Rayleigh Scattering (RRS) is a spectral technique that measures the light scattered by molecules or molecular aggregates. When the wavelength of the incident light is close to an absorption band of the analyte, the scattering intensity can be enhanced dramatically. nih.gov RRS has been used to study the interactions between small molecules and biomacromolecules like DNA and for the sensitive detection of analytes that can be induced to aggregate, often with the help of a probe such as a nanoparticle or dye. tandfonline.comresearchgate.net
The principle of detection relies on the formation of a complex or aggregate that leads to a significant increase in the RRS signal. nih.gov For a specific modified nucleoside like this compound, an RRS-based assay would likely require the development of a specific probe (e.g., an aptamer or a nanoparticle) that selectively binds to the target and causes a measurable change in light scattering. researchgate.net While highly sensitive RRS methods have been developed for nucleic acids and other biomolecules, specific applications for the direct detection of this compound have not been widely reported. nih.gov
Ultrafast laser spectroscopy encompasses a suite of advanced techniques that use extremely short laser pulses (in the femtosecond, 10⁻¹⁵s, to picosecond, 10⁻¹²s, range) to study dynamic processes in molecules. ijprajournal.commdpi.com Rather than being a routine method for quantification, this is a powerful research tool for investigating the fundamental photophysical and photochemical properties of a molecule, such as its excited-state lifetime, energy transfer pathways, and reaction dynamics. ksu.eduhilarispublisher.com
Techniques like pump-probe spectroscopy could be applied to this compound to understand its electronic structure and how it behaves upon absorbing light. This involves exciting the molecule with a "pump" pulse and monitoring the resulting changes with a time-delayed "probe" pulse. hilarispublisher.com Such studies provide invaluable insights into molecular behavior at the most fundamental level but are not designed for the routine analytical detection of the compound in biological samples. ijprajournal.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) |
| 8-allyloxyguanine |
| trimethylsilyl (TMS) |
| ¹³C (Carbon-13) |
| ¹⁵N (Nitrogen-15) |
Future Directions and Emerging Research Avenues for 8 Allyloxy 2 Deoxyguanosine
Development of Next-Generation Synthetic Strategies for Modified Oligonucleotides
The incorporation of modified nucleosides like 8-Allyloxy-2'-deoxyguanosine into oligonucleotides is crucial for exploring their biological functions. Future research will likely focus on enhancing the efficiency, scalability, and purity of these synthetic processes. While standard solid-phase phosphoramidite (B1245037) chemistry has been the cornerstone of oligonucleotide synthesis, next-generation strategies are emerging to meet the demands for higher complexity and quality. metabion.comhapatune.com
Advanced flow-through column technologies and fully automated synthesizers represent a significant step forward, offering improved synthesis control, cost-efficiency, and reproducibility for mid-scale production. peptisystems.com These systems allow for flexible manipulation of synthesis cycles and chemistries, which is essential when working with modified monomers. peptisystems.com Another promising avenue is the development of "blockmer" synthesis, where short, pre-synthesized oligonucleotide intermediates (e.g., four to eight residues) are ligated together enzymatically in a liquid phase. hapatune.com This approach could simplify manufacturing, increase speed, and improve scalability compared to traditional solid-phase methods. hapatune.com
For this compound, a key challenge is ensuring the stability of the allyloxy group throughout the synthesis and deprotection steps. The allyloxy group itself can serve as part of an orthogonal protection strategy, as it is stable under basic conditions used for removing other protecting groups. oup.com Future strategies will need to refine these protocols, potentially exploring novel protecting groups and deprotection schemes that are fully compatible with the C8 modification and allow for the creation of highly pure, full-length modified oligonucleotides for downstream applications. metabion.comnih.gov The demand for high-purity oligonucleotides, especially for applications like next-generation sequencing, has driven the establishment of dedicated synthesis pipelines to prevent cross-contamination. metabion.com
| Synthesis Strategy | Description | Potential Advantages for 8-Allyloxy-dG Incorporation |
| Advanced Flow-Through Synthesis | Utilizes automated, pump-driven instruments for solid-phase synthesis in columns. peptisystems.com | Improved control over coupling efficiency, reduced reagent consumption, and enhanced reproducibility. |
| Blockmer Ligation | Enzymatic ligation of short, pre-synthesized oligonucleotide blocks in a liquid phase. hapatune.com | Faster synthesis, easier scalability, and potential for incorporating complex or chiral units. |
| Orthogonal Protection Schemes | Employing protecting groups that can be removed under different conditions, such as the base-stable allyloxy group. oup.com | Allows for selective deprotection and modification, crucial for creating complex functional oligonucleotides. |
Deeper Structural Characterization Using Cryo-EM and X-ray Crystallography of Protein-DNA Complexes
Understanding the three-dimensional structure of this compound within a DNA duplex and in complex with proteins is fundamental to elucidating its biological impact. High-resolution techniques like Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography are powerful tools for this purpose. nih.govglenresearch.comnih.gov A major future direction is to apply these methods to determine the atomic-level structure of DNA containing this modification, particularly when bound by DNA-processing enzymes such as polymerases or repair proteins.
Modifications at the C8 position of guanine (B1146940) are known to have a significant influence on the local DNA conformation. rsc.org Due to steric hindrance between the substituent at C8 and the deoxyribose sugar, C8-modified guanines strongly prefer a syn conformation around the glycosidic bond, in contrast to the anti conformation typically found in B-form DNA. rsc.org This conformational preference can stabilize alternative DNA structures, most notably the left-handed Z-DNA helix. rsc.orgacs.org
Advanced Enzymatic Studies to Elucidate Detailed Kinetic and Mechanistic Pathways
The presence of this compound in a DNA template can significantly impact the function of enzymes that interact with DNA, such as DNA polymerases and repair glycosylases. A key area for future research is to conduct advanced enzymatic studies to quantify these effects and understand the underlying kinetic and mechanistic pathways. This involves techniques like steady-state and pre-steady-state kinetics to determine how the modification affects enzyme efficiency, fidelity, and substrate binding. pnas.orgresearchgate.net
Extensive research on the related oxidative lesion 7,8-dihydro-8-oxoguanine (8-oxo-dG) provides a strong foundation for this work. mdpi.com 8-oxo-dG is known to be mutagenic because it can be bypassed by DNA polymerases that incorrectly insert adenine (B156593) opposite the lesion. plos.orgresearchgate.netmdpi.com DNA repair enzymes, such as 8-oxoguanine DNA glycosylase (OGG1), specifically recognize and excise 8-oxo-dG to prevent mutations. mdpi.comnih.gov
Future studies on this compound will likely investigate:
Translesion Synthesis (TLS) by DNA Polymerases: Kinetic assays can measure the efficiency and accuracy of nucleotide insertion opposite 8-allyloxy-dG by various DNA polymerases, including high-fidelity replicative polymerases and specialized TLS polymerases. pnas.orgresearchgate.net It is hypothesized that the bulky allyloxy group will present a greater steric block than the oxo group of 8-oxo-dG, potentially stalling polymerases or altering their nucleotide insertion preference.
Recognition and Repair by DNA Glycosylases: It is crucial to determine if this compound is a substrate for repair enzymes like OGG1. nih.gov Kinetic studies using fluorescently labeled DNA substrates can monitor the binding and excision rates. Given its structure, it is possible that 8-allyloxy-dG is not efficiently repaired and may act as an inhibitor of DNA repair pathways.
Hydrolytic Stability: The C8 modification may also affect the stability of the N-glycosidic bond that links the base to the sugar backbone. Kinetic studies under various pH conditions can quantify the rate of spontaneous or enzymatic cleavage, similar to analyses performed on other C8-adducts. nih.gov
| Enzyme Class | Research Question | Expected Impact of 8-Allyloxy-dG |
| DNA Polymerases | How efficiently and accurately is 8-allyloxy-dG bypassed? researchgate.net | Reduced efficiency of bypass; potential for increased stalling and altered mutation signature compared to 8-oxo-dG. |
| DNA Glycosylases (e.g., OGG1) | Is 8-allyloxy-dG recognized and excised by repair enzymes? nih.gov | Likely a poor substrate due to steric bulk, potentially leading to its persistence in the genome. |
| Phosphodiesterases | Does the modification affect the cleavage of the DNA backbone? oup.com | The altered local conformation may inhibit the activity of exonucleases near the modification site. |
Computational Design and Predictive Modeling of Novel C8-Modified Nucleosides
Computational chemistry and molecular modeling are indispensable tools for predicting the structural and energetic consequences of nucleoside modifications, guiding experimental work and providing mechanistic insights. nih.govacs.org For this compound and other novel C8-modified nucleosides, computational approaches are a key future direction for rational design and predictive analysis.
Systematic computational studies, including molecular dynamics (MD) simulations and free energy calculations, can be used to analyze the conformational flexibility of modified nucleosides. nih.gov A primary focus is the anti/syn conformational preference with respect to the glycosidic bond, which is heavily influenced by C8-substituents. nih.govnih.gov For this compound, modeling would almost certainly predict a strong preference for the syn conformation to avoid steric clashes between the allyloxy group and the sugar-phosphate backbone. rsc.org
Future computational research in this area will likely involve:
Predicting DNA Structural Perturbations: Modeling how the forced syn conformation of 8-allyloxy-dG affects the structure of a DNA duplex. This includes predicting its propensity to induce a local transition from B-DNA to Z-DNA, which could have significant biological implications in gene regulation. rsc.orgacs.org
Simulating Enzyme-DNA Interactions: Docking and MD simulations of 8-allyloxy-dG-containing DNA into the active sites of DNA polymerases or repair enzymes. These models can predict binding affinities and reveal the specific steric and electronic interactions that govern recognition and catalysis (or inhibition).
Designing Novel C8 Modifications: Using computational screening to design new C8-substituents with desired properties. For example, researchers could model different ether or alkyl groups at the C8 position to fine-tune the conformational preference, stability, and interaction profile of the resulting nucleoside for specific applications, such as enhancing the stability of G-quadruplex structures. nih.gov
Exploration of this compound as a Probe for DNA-Protein Interactions
Modified nucleosides are valuable tools for probing the complex interactions between DNA and proteins. a-star.edu.sg The unique conformational properties of this compound make it a promising candidate for development as a specialized molecular probe. Its strong preference for the syn conformation could be exploited to investigate proteins that specifically recognize non-B-form DNA structures. rsc.org
Z-DNA, a left-handed double helix, is known to form in vivo and is implicated in processes like transcription and genetic instability. nih.gov Because C8-substituents are powerful inducers of the B-to-Z transition, oligonucleotides containing 8-allyloxy-dG could serve as stable Z-DNA substrates. rsc.orgacs.orgspringernature.com This opens up the possibility of using them in assays like electrophoretic mobility shift assays (EMSA) or pull-down experiments to identify and characterize Z-DNA binding proteins from cellular extracts. thermofisher.com
Furthermore, incorporating this modified nucleoside into DNA fragments can be used to probe the active sites of DNA repair enzymes and polymerases. bruker-nano.jp By analyzing how an enzyme's activity is altered by the presence of 8-allyloxy-dG, researchers can infer details about the steric and conformational requirements of the enzyme's active site. For example, its use in Atomic Force Microscopy (AFM) studies could allow for the direct visualization of how the modification induces local DNA bending or unwinding upon protein binding. bruker-nano.jp The development of related C8-modified guanosine (B1672433) derivatives, such as those with trifluoromethyl labels for ¹⁹F NMR, highlights a sophisticated strategy that could be adapted for 8-allyloxy-dG to study DNA-protein interactions in vitro and potentially in living cells. nih.govspringernature.com
Potential Applications in the Design of Functional Nucleic Acid Tools
Functional nucleic acids (FNAs) are synthetic DNA or RNA molecules engineered to have specific biological functions beyond simple information storage, such as catalytic activity (DNAzymes) or high-affinity binding (aptamers). nih.govsemanticscholar.org The incorporation of modified nucleosides like this compound is a key strategy for expanding the chemical diversity and functional capabilities of these tools.
The future in this field lies in harnessing the unique properties of 8-allyloxy-dG to create novel FNAs:
Structurally-Defined Aptamers: Aptamers are oligonucleotides that fold into specific three-dimensional shapes to bind targets like proteins or small molecules. The conformational constraint imposed by 8-allyloxy-dG, forcing a syn geometry, could be used to pre-organize the structure of an aptamer. This could lead to aptamers with higher binding affinity and specificity, as less conformational entropy is lost upon binding to the target.
Stabilized G-Quadruplexes: G-quadruplexes (G4s) are four-stranded nucleic acid structures that form in guanine-rich sequences and play roles in telomere maintenance and gene regulation. The syn conformation is a hallmark of guanines within a G4 tetrad. nih.gov Incorporating 8-allyloxy-dG into G4-forming sequences is predicted to significantly stabilize the quadruplex structure. This could lead to the development of potent G4-stabilizing ligands for anticancer therapeutic strategies. nih.gov
Enhanced Nuclease Resistance: The bulky C8 modification may confer resistance to degradation by cellular nucleases. This increased stability is a highly desirable property for any therapeutic or diagnostic oligonucleotide, potentially prolonging its functional lifetime in a biological environment.
By integrating this compound into FNA designs, researchers can create more robust and versatile molecular tools for applications ranging from cancer immunotherapy to the treatment of metabolic diseases. nih.govsemanticscholar.org
Q & A
Basic Research Questions
What is the mechanistic significance of 8-OHdG as a biomarker in oxidative stress research?
8-OHdG is a stable adduct formed when reactive oxygen species (ROS) oxidize guanine at the C8 position in DNA. It serves as a biomarker for endogenous oxidative DNA damage, linking ROS exposure to mutagenesis, carcinogenesis, and age-related pathologies . Methodologically, its quantification in urine, serum, or tissue DNA enables:
- Risk assessment for cancers (e.g., lung, bladder) and degenerative diseases (e.g., cardiovascular disease, diabetes) .
- Dose-response analysis in occupational studies (e.g., asbestos, heavy metals) .
- Intervention monitoring (e.g., antioxidant efficacy) .
What methodologies are recommended for quantifying 8-OHdG in biological samples?
Key techniques include:
- Chromatographic assays :
- Immunoassays (ELISA) : Rapid and user-friendly but prone to overestimation due to cross-reactivity with other oxidized nucleosides .
- 32P-postlabeling : Ultra-sensitive but risks auto-oxidation during labeling; requires separation of deoxyguanosine (dG) before analysis .
How do pre-analytical factors influence 8-OHdG measurements?
- Sample handling : Use chelators (e.g., TEMPO) to inhibit transition metal-mediated oxidation .
- Storage : Immediate freezing (-80°C) and avoidance of freeze-thaw cycles prevent dG oxidation .
- Urine normalization : Adjust for creatinine or specific gravity to account for hydration variability .
Advanced Research Questions
How can researchers resolve contradictions in 8-OHdG levels between chromatographic and immunoassay methods?
Discrepancies arise from:
- ELISA overestimation : Cross-reactivity with 8-oxo-guanine derivatives or urinary metabolites .
- Chromatographic variability : Column type (C18 vs. specialized resins) and electrochemical detector calibration .
Solution : - Use standardized calibrants (e.g., ESCCODD protocols) to harmonize inter-laboratory results .
- Validate ELISA results with LC-MS/MS for critical studies .
What experimental strategies minimize artifactual oxidation during 8-OHdG analysis?
- Workflow optimization :
- Method selection : Prioritize LC-MS/MS or 32P-postlabeling (with dG removal) to bypass oxidation-prone steps .
How does 8-OHdG’s tautomeric variability impact its mutagenic potential assessment?
8-OHdG exhibits pH-dependent tautomerism, favoring mutagenic syn conformations at physiological pH. This promotes mispairing with adenine during replication, causing G→T transversions . Methodological implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
